3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole
Description
3,4,5,5'-Tetramethyl-1'H-1,3'-bipyrazole (molecular formula: C₁₀H₁₄N₄) is a bipyrazole derivative characterized by methyl substituents at the 3, 4, 5, and 5' positions of the pyrazole rings. This compound has garnered attention for its corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Studies indicate its efficiency in 1.0 M hydrochloric acid, achieving inhibition rates of 85–90% at optimal concentrations . Its mechanism involves adsorption onto metal surfaces, forming a protective layer that impedes electrochemical degradation .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3,4,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C10H14N4/c1-6-5-10(12-11-6)14-9(4)7(2)8(3)13-14/h5H,1-4H3,(H,11,12) |
InChI Key |
QZPQMNYNKHACCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N2C(=C(C(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Hydrazine derivatives react with 2,4-pentanedione or analogous diketones under acidic or basic conditions to form pyrazole rings. For 3,4,5,5'-tetramethyl derivatives, methyl groups are introduced via methyl-substituted diketones or subsequent alkylation. A typical procedure involves:
-
Reactants : 2,4-pentanedione and methylhydrazine in ethanol or dimethylformamide (DMF).
-
Conditions : Reflux at 80–100°C for 6–12 hours under nitrogen.
-
Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization.
The reaction proceeds through enolate formation, followed by nucleophilic attack of hydrazine and subsequent dehydration (Figure 1). Regioselectivity is influenced by steric effects of methyl groups, favoring 3,4,5,5'-substitution.
Table 1. Representative Cyclocondensation Conditions and Yields
| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 2,4-Pentanedione + MeNHNH₂ | Ethanol | PTSA | 80 | 8 | 78 | |
| 3-Methyl-2,4-pentanedione | DMF | None | 100 | 12 | 65 |
Post-Synthetic Alkylation Strategies
Direct alkylation of pre-formed bipyrazole cores offers an alternative route, particularly for introducing methyl groups at specific positions.
Methylation Using Methyl Halides
Unsubstituted bipyrazoles undergo methylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of strong bases like potassium carbonate (K₂CO₃):
-
Reactants : 1'H-1,3'-bipyrazole, CH₃I, K₂CO₃.
-
Selectivity : Methylation occurs preferentially at nitrogen and less sterically hindered carbons.
This method requires careful stoichiometry to avoid over-alkylation. Yields for tetra-methylated products typically range from 50–65%.
Reductive Methylation
Reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) selectively methylates amine groups on bipyrazoles:
-
Reactants : Bipyrazole-NH, HCHO, NaBH₃CN.
-
Advantages : Mild conditions and higher selectivity for N-methylation.
Metal-Mediated Coupling Reactions
Transition metals facilitate C–C bond formation between pyrazole units, enabling modular synthesis of asymmetrically substituted bipyrazoles.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling between halogenated pyrazoles and methyl-substituted boronic acids:
Silver(I)-Promoted Ligand Assembly
Silver(I) ions template the assembly of bipyrazole ligands through coordination-driven self-assembly (Figure 2):
-
Reactants : 3,4-dimethylpyrazole + AgNO₃.
-
Structure : X-ray crystallography confirms tetra-methyl substitution and planar geometry.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Methyl groups resonate at δ 2.05–2.18 ppm (singlets).
-
IR Spectroscopy : N–H stretches at 3200–3300 cm⁻¹; C=N vibrations at 1600 cm⁻¹.
Challenges and Optimization
Chemical Reactions Analysis
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can absorb solar radiation efficiently due to the presence of electron-donor groups, making them useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Bipyrazole Compounds
Structural and Functional Group Variations
Compound A : 2',3,3',5'-Tetramethyl-4'-nitro-2'H-1,3'-bipyrazole (TMNB)
- Substituents : Methyl groups at 2', 3, 3', and 5' positions; nitro group at 4' .
- Molecular Weight : 235.25 g/mol (C₁₀H₁₃N₅O₂) .
- Synthesis: Prepared via Knorr pyrazole synthesis using 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole and acetylacetone .
- Applications: Antinociceptive Activity: Effective in mouse models (ED₅₀: 150 µg/kg) via vanilloid and glutamatergic pathways . Antidiabetic Effects: Upregulates GLUT2 and AMPK pathways, comparable to metformin .
- Key Difference: The nitro group enhances bioactivity but reduces thermal stability compared to non-nitrated analogs.
Compound B : 2',5'-Dimethyl-4'-nitro-3,5-diphenyl-2'H-1,3'-bipyrazole (3b)
- Substituents : Methyl at 2' and 5'; nitro at 4'; phenyl at 3 and 5 .
- Molecular Weight : 337.37 g/mol (C₁₉H₁₇N₅O₂) .
- Synthesis: Reaction of hydrazino-pyrazole derivatives with 1,3-diphenyl-1,3-propanedione .
- Applications : Primarily studied for cytotoxic activity (IC₅₀ values: 15–40 µM) .
- Key Difference : Phenyl groups increase steric hindrance, limiting solubility but enhancing π-π interactions in medicinal applications.
Compound C : 4,4′-Dichloro-3,5′-diphenyl-1′H-1,3′-bipyrazole (DBB)
- Substituents : Chlorine at 4 and 4'; phenyl at 3 and 5' .
- Molecular Weight : 373.22 g/mol (C₁₈H₁₂Cl₂N₄) .
- Synthesis: Recrystallization from ethanol .
- Key Difference : Chlorine atoms improve halogen bonding but may introduce toxicity concerns.
Compound D : 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole (Isomer)
- Substituents : Methyl groups at 3, 3', 5, and 5'; bipyrazole linkage at 4,4' .
- Molecular Weight : 190.25 g/mol (C₁₀H₁₄N₄) .
- Synthesis: Not explicitly detailed in evidence.
- Applications: Limited data, but positional isomerism likely alters solubility and reactivity compared to the 1,3'-linked target compound .
Comparative Data Table
Key Research Findings
Bioactivity vs. Stability : Nitro-substituted derivatives (e.g., TMNB, 3b) exhibit enhanced pharmacological activity but lower thermal stability than methyl-only analogs. Methyl groups improve corrosion inhibition but lack direct bioactivity .
Substituent Effects :
- Phenyl Groups : Increase molecular weight and steric hindrance, reducing solubility but enabling π-π interactions in drug design .
- Chlorine Atoms : Enhance halogen bonding in DBB but may limit biocompatibility .
Positional Isomerism: The 1,3'-bipyrazole linkage in the target compound vs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via multi-step reactions involving pyrazole precursors. A standard approach includes:
- Step 1 : Suzuki-Miyaura cross-coupling of boronic acid derivatives with halogenated pyrazoles under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like THF/water .
- Step 2 : Methylation of the bipyrazole core using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Optimization : Yield and purity depend on temperature (60–80°C), solvent polarity, and catalyst loading. Ethanol or methanol is preferred for recrystallization to isolate high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Recommended Techniques :
Advanced Research Questions
Q. How do substituent effects on the pyrazole rings influence the compound’s reactivity and solid-state packing?
- Key Findings :
- Steric Effects : Methyl groups at the 3,4,5,5' positions increase torsional strain, reducing π-π stacking interactions. This results in looser crystal packing compared to nitro- or phenyl-substituted analogs .
- Electronic Effects : Methyl groups donate electron density, lowering the compound’s electrophilicity. This reduces its suitability for electrophilic substitution but enhances stability in acidic conditions .
Q. What strategies resolve contradictions between computational (DFT) and experimental (X-ray) bond distance data in this compound derivatives?
- Analysis :
- Discrepancy Source : DFT calculations often underestimate non-covalent interactions (e.g., van der Waals forces), leading to shorter predicted bond lengths .
- Resolution : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to improve agreement with X-ray data .
Q. How can this compound be functionalized to enhance its application in catalysis or materials science?
- Functionalization Routes :
- Nitration : Introduce nitro groups at the 4-position to increase oxidative stability for energetic material applications .
- Metal Coordination : Use the N–H group as a ligand for copper(II) to catalyze oxidation reactions (e.g., catechol to quinone conversion) .
Q. What experimental evidence supports the antinociceptive or corrosion inhibition properties of bipyrazole derivatives, and how does methylation impact these effects?
- Biological Activity :
- Antinociception : Nitro-substituted analogs (e.g., 4'-nitro-2'H-1,3'-bipyrazole) show COX-2 inhibition via molecular docking studies, but methyl groups reduce this activity due to lower electrophilicity .
- Corrosion Inhibition :
- Methylated bipyrazoles form hydrophobic layers on steel surfaces, reducing corrosion in acidic media (e.g., 1.0 M HCl) by 60–70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
